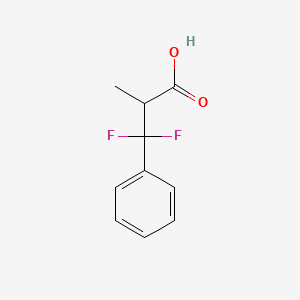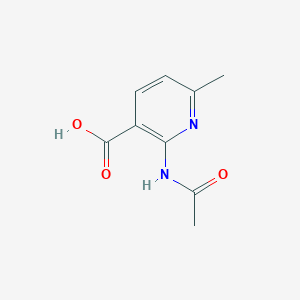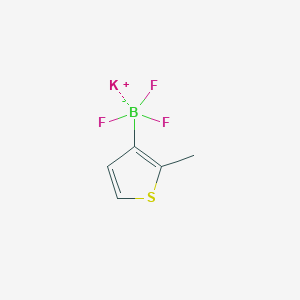
Potassium trifluoro(2-methylthiophen-3-yl)boranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is a chemical compound with the molecular formula C7H7BF3KS It is a boron-containing compound that features a trifluoroborate group attached to a 2-methylthiophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenylboronic acid with potassium fluoride and a fluorinating agent such as trifluoromethyltrimethylsilane (TMSCF3) under anhydrous conditions. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Potassium trifluoro(2-methylthiophen-3-yl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiophenyl ring may undergo oxidation or reduction depending on the reagents used.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a palladium catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the thiophenyl ring with another aromatic ring.
科学研究应用
Potassium trifluoro(2-methylthiophen-3-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which potassium trifluoro(2-methylthiophen-3-yl)boranuide exerts its effects depends on the specific reaction or application. In cross-coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the trifluoroborate group to the palladium catalyst. The molecular targets and pathways involved vary depending on the specific reaction conditions and the nature of the other reactants.
相似化合物的比较
Similar Compounds
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)boranuide: This compound has a similar trifluoroborate group but features a different heterocyclic ring structure.
Potassium 2-methylthiophenyltrifluoroborate: This compound is closely related, with a similar thiophenyl ring and trifluoroborate group.
Uniqueness
Potassium trifluoro(2-methylthiophen-3-yl)boranuide is unique due to the specific positioning of the methyl and trifluoroborate groups on the thiophenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science.
属性
分子式 |
C5H5BF3KS |
|---|---|
分子量 |
204.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-(2-methylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-5(2-3-10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI 键 |
ZYWOUSSAPNOOLM-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(SC=C1)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


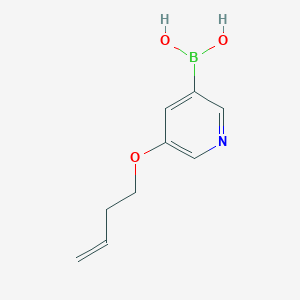
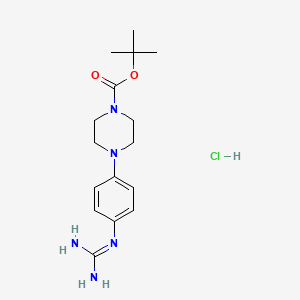
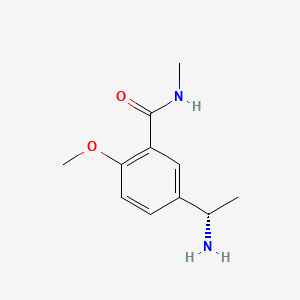
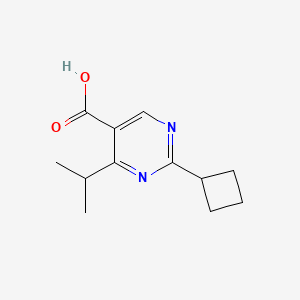
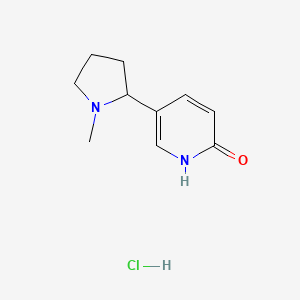
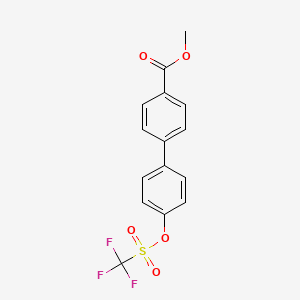
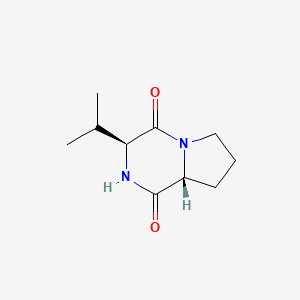

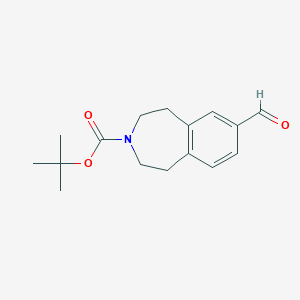
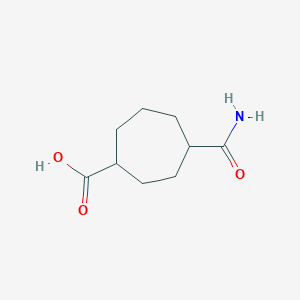
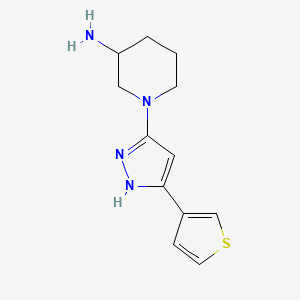
![N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine](/img/structure/B15302207.png)
